Boc-alpha-(4-methylbenzyl)-DL-Pro-OH
Overview
Description
Boc-alpha-(4-methylbenzyl)-DL-Pro-OH is a chemical compound used primarily in the field of proteomics research. It is a derivative of proline, an amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group. This compound is known for its applications in peptide synthesis and other biochemical research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH typically involves the protection of the amino group of proline with a Boc groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-(4-methylbenzyl)-DL-Pro-OH undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Boc-alpha-(4-methylbenzyl)-DL-Pro-OH has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the creation of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
- Boc-alpha-(4-methylbenzyl)-L-Pro-OH
- Boc-alpha-(4-methylbenzyl)-D-Pro-OH
- Boc-alpha-(4-methylbenzyl)-DL-Pro-NH2
Uniqueness
Boc-alpha-(4-methylbenzyl)-DL-Pro-OH is unique due to its specific stereochemistry and the presence of both D and L isomers. This dual isomeric nature allows for more versatile applications in research and industry compared to its single-isomer counterparts .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTOVEWXHUWHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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